molecular formula C21H25NO5 B13376745 N-(2-acetylphenyl)-3,4,5-triethoxybenzamide

N-(2-acetylphenyl)-3,4,5-triethoxybenzamide

Cat. No.: B13376745
M. Wt: 371.4 g/mol
InChI Key: QWRDHKPWUBZFDN-UHFFFAOYSA-N
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Description

N-(2-acetylphenyl)-3,4,5-triethoxybenzamide is an organic compound with potential applications in various fields such as medicinal chemistry, biology, and industrial chemistry. This compound is characterized by the presence of an acetylphenyl group and a triethoxybenzamide moiety, which contribute to its unique chemical properties.

Properties

Molecular Formula

C21H25NO5

Molecular Weight

371.4 g/mol

IUPAC Name

N-(2-acetylphenyl)-3,4,5-triethoxybenzamide

InChI

InChI=1S/C21H25NO5/c1-5-25-18-12-15(13-19(26-6-2)20(18)27-7-3)21(24)22-17-11-9-8-10-16(17)14(4)23/h8-13H,5-7H2,1-4H3,(H,22,24)

InChI Key

QWRDHKPWUBZFDN-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NC2=CC=CC=C2C(=O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-acetylphenyl)-3,4,5-triethoxybenzamide typically involves the reaction of 2-acetylphenylamine with 3,4,5-triethoxybenzoyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(2-acetylphenyl)-3,4,5-triethoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the carbonyl groups to alcohols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a catalyst like iron(III) chloride.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Halogenated derivatives.

Scientific Research Applications

N-(2-acetylphenyl)-3,4,5-triethoxybenzamide has been explored for various scientific research applications:

Mechanism of Action

The mechanism of action of N-(2-acetylphenyl)-3,4,5-triethoxybenzamide involves the inhibition of specific enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). These enzymes are involved in the metabolism of arachidonic acid, leading to the production of pro-inflammatory mediators. By inhibiting these enzymes, the compound can reduce inflammation and oxidative stress .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-acetylphenyl)-3,4,5-triethoxybenzamide is unique due to the presence of the triethoxy groups on the benzamide moiety, which can influence its solubility, reactivity, and interaction with biological targets. This structural feature may enhance its potential as a therapeutic agent compared to similar compounds.

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